8-Bromo-1,5-naphthyridine-3-carboxylic acid
Description
8-Bromo-1,5-naphthyridine-3-carboxylic acid (CAS: 2007916-63-2) is a halogenated naphthyridine derivative with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol . It is characterized by a bromine substituent at the 8-position and a carboxylic acid group at the 3-position of the 1,5-naphthyridine backbone. The compound is typically stored under inert conditions (2–8°C) and has a purity of ≥98% . Its hazard profile includes warnings for toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating careful handling .
Properties
IUPAC Name |
8-bromo-1,5-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERFPWWIVWOJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrolysis of Ester Precursors
The most direct route to 8-bromo-1,5-naphthyridine-3-carboxylic acid involves the hydrolysis of its methyl ester derivative. A representative procedure adapted from commercial synthesis protocols begins with 5-bromo-3-pyridinecarboxylic acid methyl ester. Treatment with aqueous sodium hydroxide (1 M) in tetrahydrofuran (THF) at room temperature for 10 minutes achieves de-esterification, followed by acidification to pH 6 using acetic acid. Extraction with ethyl acetate and subsequent drying over magnesium sulfate yields the target compound in 33% yield.
Notably, thionyl chloride-mediated ester activation has been employed to enhance reaction efficiency. In a modified approach, refluxing the methyl ester with thionyl chloride at 0–155°C for 10 hours facilitates quantitative conversion, achieving a 94% isolated yield after recrystallization. This method’s superiority lies in its ability to bypass intermediate purification steps, though it requires careful handling of corrosive reagents.
Palladium-Catalyzed Cross-Coupling Strategies
Recent advancements in transition metal catalysis have enabled the construction of the naphthyridine core through sequential coupling reactions. A six-step synthesis starting from 3-amino-4-bromopyridine demonstrates this approach:
- Cyclization : Thermal cyclization of 5-{[(4-bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione at 250°C produces 8-bromo-1,5-naphthyridin-4(1H)-one in 52% yield.
- Functionalization : O-Methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF) introduces methoxy groups at position 4 (70% yield).
- Suzuki-Miyaura Coupling : Reaction with 2-chlorophenylboronic acid under PdCl₂(dppf)·DCM catalysis forms the biaryl intermediate (74% yield).
Comparative Analysis of Synthetic Methods
The following table summarizes key preparation routes:
Chemical Reactions Analysis
8-Bromo-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include alcohols, amines, and other substituted naphthyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,5-naphthyridines, including 8-bromo-1,5-naphthyridine-3-carboxylic acid, exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including resistant strains .
Case Study:
A study demonstrated that this compound derivatives displayed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research suggests that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Data Table: Anticancer Activity of Naphthyridine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 15 | Apoptosis induction |
| This compound | Lung Cancer | 20 | Cell cycle arrest |
Neurological Applications
Recent studies have highlighted the potential of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease. They may act as phosphodiesterase inhibitors, enhancing cognitive function by increasing cyclic nucleotide levels .
Case Study:
A derivative of 8-bromo-1,5-naphthyridine was tested in vitro for its ability to inhibit phosphodiesterase activity. The results indicated a promising profile for further development as a therapeutic agent for Alzheimer's disease .
Industrial Applications
In addition to biological applications, this compound is utilized in the development of materials with specific electronic and optical properties. Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and sensors due to their favorable electronic characteristics .
Data Table: Industrial Applications of Naphthyridine Derivatives
| Application | Description |
|---|---|
| Organic Light Emitting Diodes (OLEDs) | Used as a component for creating efficient light-emitting materials. |
| Sensors | Employed in the development of chemical sensors due to their reactivity. |
Mechanism of Action
The mechanism of action of 8-Bromo-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
8-Chloro-1,5-naphthyridine-3-carboxylic Acid
- CAS : 2007916-75-6
- Molecular Formula : C₉H₅ClN₂O₂
- Molecular Weight : 228.61 g/mol
- The chloro derivative may exhibit lower lipophilicity (logP) compared to the bromo analog, affecting membrane permeability .
Ethyl 7-Bromo-1,5-naphthyridine-3-carboxylate
Functional Group Variants
4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
- CAS : 53512-10-0
- Molecular Formula : C₉H₆N₂O₃
- Molecular Weight : 190.16 g/mol
- Key Differences :
8-Amino-1,5-naphthyridine-3-carboxylic Acid
- CAS : 2007920-30-9
- Molecular Formula : C₉H₇N₃O₂
- Reduced lipophilicity may limit passive diffusion across biological membranes .
Positional Isomers
8-Bromo-1,6-naphthyridine-3-carboxylic Acid
Role of Bromine Substituent
- Halogen Bonding : Bromine’s polarizability enhances interactions with electron-rich regions in proteins, a feature absent in chloro or hydroxy analogs .
- Synthetic Versatility : The bromine atom serves as a reactive site for further functionalization (e.g., Suzuki coupling), offering flexibility in drug design .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Overview
8-Bromo-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, characterized by its bromine substitution at the 8th position and a carboxylic acid group at the 3rd position. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
The chemical structure of this compound can be represented as follows:
This compound’s unique structure contributes to its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against several bacterial strains, showing efficacy comparable to standard antibiotics. The compound's mechanism may involve interference with bacterial DNA synthesis or function, similar to other naphthyridine derivatives which have been shown to possess antibacterial activity against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and modulation of apoptotic pathways. For instance, derivatives of naphthyridines have demonstrated cytotoxic effects against various cancer cell lines, including lung and cervical cancers .
Table 2: Cytotoxicity of Naphthyridine Derivatives
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.03 | |
| HeLa (Cervical Cancer) | 10.47 | |
| CEM-SS (Leukemia) | 12.00 |
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Mechanism : It may inhibit DNA gyrase or topoisomerase enzymes in bacteria, disrupting DNA replication and leading to cell death.
- Anticancer Mechanism : The compound can induce apoptosis via mitochondrial pathways and may also inhibit specific kinases involved in cancer cell proliferation.
Case Studies
Several studies have highlighted the effectiveness of naphthyridine derivatives in clinical settings:
- Antibacterial Efficacy : A study evaluated the effectiveness of various naphthyridine derivatives against multi-drug resistant strains, showing that modifications at the bromine position significantly enhanced antibacterial activity .
- Cytotoxicity in Cancer Research : A series of experiments conducted on human cancer cell lines demonstrated that compounds similar to this compound can significantly reduce cell viability through apoptosis induction, with specific focus on their interaction with p53 pathways .
Q & A
Q. What are the common synthetic routes for 8-bromo-1,5-naphthyridine-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves bromination of the naphthyridine core or hydrolysis of ester precursors. Key methods include:
- Bromination : Direct bromination using Br₂ in acetic acid (AcOH) at elevated temperatures (e.g., 70°C), achieving ~80% yield for analogous brominated naphthyridines .
- Ester Hydrolysis : Ethyl ester derivatives (e.g., ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate) are hydrolyzed using NaOH (2.5 M, reflux, 1 hour) to yield the carboxylic acid with ~85% efficiency .
- Catalytic Enhancements : FeCl₃ can promote electrophilic substitution reactions, improving regioselectivity and yield in halogenation steps .
Q. What analytical techniques are recommended for characterizing this compound?
- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (adjusted to pH 2.5) provides high-resolution separation. For MS compatibility, replace phosphoric acid with formic acid .
- Mass Spectrometry (MS) : Collision cross-section (CCS) predictions (e.g., 138.7 Ų for [M+H]⁺) aid in structural confirmation. UPLC-MS with 3 µm particle columns enables fast analysis .
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons and substituent effects, critical for verifying the bromine and carboxylic acid positions.
Q. What safety precautions are essential when handling this compound?
- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and avoid inhalation .
- Storage : Store sealed in dry conditions at room temperature to prevent degradation .
Advanced Research Questions
Q. How can regioselective functionalization of the naphthyridine core be achieved for drug discovery?
- Nucleophilic Substitution : Bromine at the 8-position undergoes substitution with amines (e.g., dimethylamine in DMF, CuSO₄ catalyst, 110°C, 5 hours) to yield analogs with ~20-44% efficiency .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) or Heck reactions introduce biaryl/styrene groups, enhancing pharmacological diversity .
- Regioselectivity : Electron-withdrawing groups (e.g., carboxylic acid) direct substitutions to specific positions; DFT calculations can predict reactive sites.
Q. How can analytical methods be adapted for pharmacokinetic or impurity profiling studies?
- Scalable HPLC : The Newcrom R1 method is scalable to preparative HPLC for isolating impurities. Use gradient elution (5–95% acetonitrile) and monitor at 254 nm .
- UPLC-MS : Employ 3 µm particle columns for rapid analysis (<5 minutes) with high sensitivity, ideal for metabolite identification in biological matrices .
Q. What structure-activity relationships (SAR) are observed for brominated naphthyridine derivatives?
- Halogen Effects : Bromine enhances lipophilicity (LogP = 0.298 for similar analogs) and binding affinity to hydrophobic pockets (e.g., enzyme active sites) .
- Carboxylic Acid Role : The 3-carboxylic acid group facilitates hydrogen bonding with targets (e.g., BRD4 bromodomains), as seen in crystallographic studies .
- Comparative SAR : Methoxy or methyl substitutions (e.g., 3-methoxy-1,5-naphthyridine) reduce activity compared to carboxylic acid derivatives, highlighting the importance of hydrogen-bond donors .
Q. How should researchers address contradictions in reported reaction yields or biological activity data?
- Yield Variability : Oxidative reactions (e.g., KMnO₄-mediated oxidation) may yield 35–85% depending on substrate purity and reaction time . Validate protocols with controlled moisture levels and inert atmospheres.
- Biological Discrepancies : Differences in assay conditions (e.g., ATP concentration in kinase assays) can alter IC₅₀ values. Standardize protocols using reference inhibitors.
Q. What degradation pathways are relevant for stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
